methyl 4-methoxy-3-((4-oxo-7-(p-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)methyl)benzoate
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Overview
Description
Compounds of this nature are typically organic compounds that contain a thieno[3,2-d]pyrimidin-3(4H)-yl group, which is a bicyclic entity made up of a thiophene and a pyrimidine ring fused together . The presence of the methoxy and tolyl groups suggest that this compound may have unique reactivity and properties compared to other thienopyrimidines .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a bicyclic system . The exact structure would depend on the relative positions of these groups on the rings.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the methoxy group might undergo reactions typical of ethers, while the tolyl group might participate in reactions typical of aromatic systems .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its solubility in certain solvents, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications
Herbicide Development
The study on KIH-6127, a prototype modified with an oximino group, indicates the potential use of thieno[3,2-d]pyrimidine derivatives in developing novel herbicides. Extensive modifications to its structure resulted in significant herbicidal activity against Barnyard grass in paddy rice, leading to its commercial development (Tamaru et al., 1997)[https://consensus.app/papers/studies-herbicide-kih‐6127-part-synthesis-tamaru/6758728bc396521588232065f0ae5015/?utm_source=chatgpt].
Anticancer Applications
Microwave-assisted synthesis of thieno[3,2-d]pyrimidin-4-amine derivatives envisioned as potent bioisosteric analogues of MPC-6827, an anticancer agent, highlights the potential of thieno[3,2-d]pyrimidine derivatives in cancer research. These compounds exhibited inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020)[https://consensus.app/papers/microwaveassisted-synthesis-potential-bioactive-benzo-loidreau/84a8f99f4763558e94e483ef2c5cac89/?utm_source=chatgpt].
Photopolymerization
A study on nitroxide-mediated photopolymerization introduced a new alkoxyamine compound as a photoiniferter, suggesting the utility of thieno[3,2-d]pyrimidine derivatives in developing materials with specific optical or electronic properties (Guillaneuf et al., 2010)[https://consensus.app/papers/toward-nitroxidemediated-photopolymerization-guillaneuf/6a7105c9de1a53d789571be33cc87730/?utm_source=chatgpt].
Fluorescent Materials
Research into the synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides highlights the role of thieno[3,2-d]pyrimidine derivatives in creating new fluorescent materials. These compounds show promise in applications requiring specific absorption and emission properties (Yokota et al., 2012)[https://consensus.app/papers/synthesis-solidstate-fluorescence-properties-analysis-yokota/1f1ca5370cb056fb95f916b4c42dcfd5/?utm_source=chatgpt].
Antimicrobial and Anti-inflammatory Agents
Another study describes the synthesis and biological activity of thieno[3,2-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents. This underscores the potential medical and pharmaceutical applications of compounds within this chemical class (Tolba et al., 2018)[https://consensus.app/papers/synthesis-reactions-study-thienopyrimidine-derivatives-tolba/557750ede44e516b9e2683b744bfa2bf/?utm_source=chatgpt].
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-methoxy-3-[[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-14-4-6-15(7-5-14)18-12-30-21-20(18)24-13-25(22(21)26)11-17-10-16(23(27)29-3)8-9-19(17)28-2/h4-10,12-13H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZRGTPMQKNRKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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